molecular formula C11H17NO3 B153461 Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-06-2

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B153461
M. Wt: 211.26 g/mol
InChI Key: YGENGNQEVDONGO-UHFFFAOYSA-N
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Description

The compound of interest, tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a multifunctional molecule that can serve as a precursor for further chemical modifications. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs are discussed. These related compounds include various azabicyclic structures with tert-butyl carboxylate groups, which are useful in synthesizing novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related azabicyclic compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the ability to control stereochemistry, which is crucial for the synthesis of enantiomerically pure compounds . Additionally, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate shows significant improvements in yield and purity by starting from commercially available chiral lactone .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure was determined, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . Similarly, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure was confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The related compounds synthesized in these studies are designed for further chemical reactions, allowing for selective derivatization on different parts of the azabicyclic ring systems. For example, the synthesis of C1-substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes demonstrates the potential for these compounds to serve as precursors for conformationally constrained β-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystallographic analysis provides insights into the density and space groups of the crystals, which are important for understanding the material properties of these compounds . Additionally, the synthesis of derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and their evaluation for antimalarial activities indicate the potential biological relevance of these compounds .

Scientific Research Applications

Anticancer Activities and Structural Modifications

Norcantharidin and its analogues, including compounds structurally related to Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, have shown promising anticancer activities. These compounds exhibit enhanced activity and reduced toxicity compared to traditional treatments, highlighting the significance of structural modifications in improving therapeutic profiles (L. Deng & Shenlong Tang, 2011).

Environmental and Synthetic Applications

The degradation of environmental pollutants and the synthesis of various compounds are critical areas of application. For instance, the decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor is an innovative approach to environmental remediation, showcasing the versatility of tert-butyl based compounds in environmental applications (L. Hsieh et al., 2011).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of substances like Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is crucial for assessing their environmental impact. Research has demonstrated the microbial degradation of related compounds, such as MTBE and tert-butyl alcohol (TBA), under various conditions, emphasizing the role of bioremediation strategies in mitigating pollution (T. Schmidt et al., 2004).

Pharmaceutical Research and Drug Development

Compounds like Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate are instrumental in pharmaceutical research, particularly in drug development. The unique structural features of norbornane compounds, which share a bicyclic framework with Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, have been explored for their potential in creating new medications and understanding structure-activity relationships (G. Buchbauer & I. Pauzenberger, 1991).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGENGNQEVDONGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585546
Record name tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585546
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

198835-06-2
Record name 1,1-Dimethylethyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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